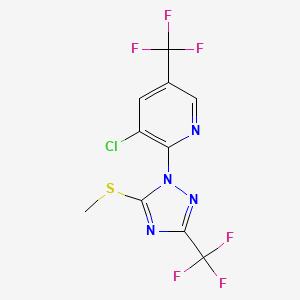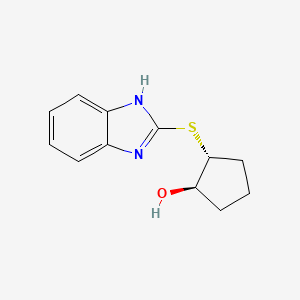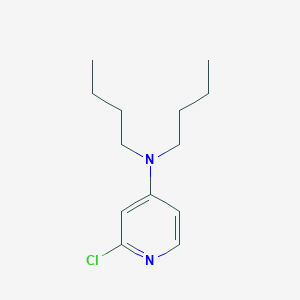
3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C9H16ClNO3. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, the pyrrolidine ring in its structure is known to participate in various chemical reactions . For instance, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been extensively studied .Scientific Research Applications
Organic Synthesis and Catalysis
Organic synthesis often explores compounds with chloro and methoxy functionalities for their reactivity and potential as intermediates in synthesizing complex molecules. For example, the catalytic hydrogenolysis of glycerol to 1,3-propanediol involves catalysts that might operate on similar principles as would be applied in reactions involving "3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one" (Alisson Dias da Silva Ruy et al., 2020). This suggests potential applications in the synthesis of bio-based chemicals or pharmaceuticals where such structural motifs are advantageous.
Environmental Chemistry and Toxicology
Compounds containing chloro and methoxy groups are also of interest in environmental chemistry due to their potential persistence and toxicity. For instance, studies on chlorophenols highlight their environmental impact and role as precursors to dioxins, which are highly toxic environmental pollutants (Yaqi Peng et al., 2016). Research into compounds like "this compound" could thus contribute to understanding their stability, degradation pathways, and environmental fate.
properties
IUPAC Name |
3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-13-7-5-11(6-8(7)14-2)9(12)3-4-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCXTXVJBVNBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)
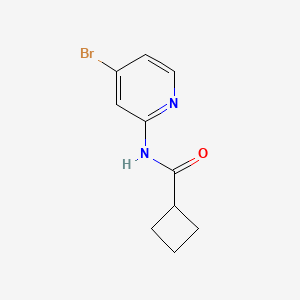
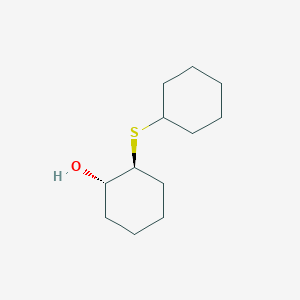
![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1S,2S)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474452.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)
![(1R,2R)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474455.png)
![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)
![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)
